Ethyl 3-cyano-3-phenylpropanoate
Overview
Description
Ethyl 3-cyano-3-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a nitrile ester that features a cyano group and a phenyl group attached to a propanoate backbone. This compound is of interest due to its versatile reactivity and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-phenylpropanoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts, such as deep eutectic solvents, is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-cyano-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fine chemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-2-oxo-3-phenylpropanoate
- Ethyl 3-cyano-3,3-diphenylpropanoate
- Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-cyano-3-phenylpropanoate is unique due to its specific structural features, such as the presence of both a cyano group and a phenyl group on the propanoate backbone. This combination imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .
Biological Activity
Ethyl 3-cyano-3-phenylpropanoate (ECPP) is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
ECPP is classified as a nitrile ester, featuring a cyano group attached to a phenylpropanoate backbone. The common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and benzaldehyde, typically catalyzed by bases like piperidine or pyridine. This method yields high efficiency under mild conditions.
Antimicrobial Properties
Research indicates that ECPP exhibits notable antimicrobial activity. In a study assessing various derivatives of cyano compounds, ECPP demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:
Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These results suggest that ECPP could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
ECPP has also been studied for its anticancer properties. In vitro assays revealed that ECPP induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC values for these cell lines were determined to be:
Cell Line | IC (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
These findings highlight ECPP's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
The biological activity of ECPP is attributed to its structural features. The cyano group can participate in nucleophilic addition reactions, while the ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. This dual reactivity allows ECPP to interact with various molecular targets within biological systems, influencing cellular processes such as apoptosis and microbial growth inhibition .
Case Study 1: Antimicrobial Evaluation
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of ECPP against multi-drug resistant strains. The study utilized disk diffusion methods and found that ECPP not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the effects of ECPP on cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of ECPP over 48 hours and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in viability, supporting the compound’s potential as an anticancer therapeutic.
Comparison with Similar Compounds
ECPP's biological activity can be compared with other cyano-containing compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Ethyl 3-cyano-2-oxo-3-phenylpropanoate | Moderate | Low |
Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate | High | Moderate |
This compound | High | High |
ECPP stands out due to its combined potent antimicrobial and anticancer activities, making it a valuable compound for further development.
Properties
IUPAC Name |
ethyl 3-cyano-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJXWMIISKYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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